molecular formula C13H10N2O5 B13061087 Methyl 4-(4-nitrophenoxy)picolinate

Methyl 4-(4-nitrophenoxy)picolinate

Cat. No.: B13061087
M. Wt: 274.23 g/mol
InChI Key: JFKNPVRSGGPJAL-UHFFFAOYSA-N
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Description

Methyl 4-(4-nitrophenoxy)picolinate is an organic compound with the molecular formula C13H10N2O5. It is a derivative of picolinic acid and features a nitrophenoxy group attached to the picolinate core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-nitrophenoxy)picolinate typically involves a nucleophilic substitution reaction. One common method starts with 4-chloropicolinic acid, which undergoes a reaction with 4-nitrophenol in the presence of a base to yield the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-nitrophenoxy)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(4-nitrophenoxy)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-nitrophenoxy)picolinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenoxy group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

methyl 4-(4-nitrophenoxy)pyridine-2-carboxylate

InChI

InChI=1S/C13H10N2O5/c1-19-13(16)12-8-11(6-7-14-12)20-10-4-2-9(3-5-10)15(17)18/h2-8H,1H3

InChI Key

JFKNPVRSGGPJAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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